Losartan metabolite P1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

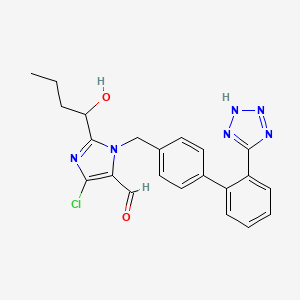

Losartan metabolite P1 is a hydroxylated derivative of losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. Losartan is metabolized in the liver by cytochrome P450 enzymes, resulting in several metabolites, including the inactive metabolite P1. This compound is of interest due to its role in the pharmacokinetics and pharmacodynamics of losartan.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of losartan metabolite P1 involves the hydroxylation of losartan. This process typically occurs in the liver, mediated by cytochrome P450 enzymes such as CYP2C9 and CYP3A4 . In a laboratory setting, hydroxylation can be achieved using various oxidizing agents. For instance, hydrogen peroxide (H₂O₂) in the presence of potassium hydroxide (KOH) has been found to be an efficient method .

Industrial Production Methods

Industrial production of this compound is generally not pursued separately, as it is a byproduct of losartan metabolism. the large-scale synthesis of losartan itself involves several steps, including the formation of the tetrazole ring and the coupling of biphenyl moieties .

Chemical Reactions Analysis

Types of Reactions

Losartan metabolite P1 primarily undergoes hydroxylation reactions. It can also participate in other reactions typical of hydroxylated aromatic compounds, such as oxidation and substitution reactions .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of potassium hydroxide (KOH) is commonly used for hydroxylation.

Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.

Major Products

The major product of the hydroxylation of losartan is the metabolite P1. Further oxidation can lead to the formation of carboxylic acid derivatives .

Scientific Research Applications

Losartan metabolite P1 has several applications in scientific research:

Mechanism of Action

Losartan metabolite P1 itself is inactive and does not contribute to the therapeutic effects of losartan. its formation and presence in the body are indicative of the metabolic processes involving losartan. The active metabolite of losartan, EXP3174, is responsible for blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

EXP3174: The active metabolite of losartan, which has a significant role in its antihypertensive effects.

Telmisartan: Another angiotensin II receptor antagonist with a different metabolic profile.

Valsartan: Similar to losartan but with different pharmacokinetic properties.

Uniqueness

Losartan metabolite P1 is unique in that it is an inactive byproduct of losartan metabolism. Its presence helps in understanding the complete metabolic profile of losartan and the role of cytochrome P450 enzymes in drug metabolism .

Properties

CAS No. |

1807608-19-0 |

|---|---|

Molecular Formula |

C22H21ClN6O2 |

Molecular Weight |

436.9 g/mol |

IUPAC Name |

5-chloro-2-(1-hydroxybutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde |

InChI |

InChI=1S/C22H21ClN6O2/c1-2-5-19(31)22-24-20(23)18(13-30)29(22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)21-25-27-28-26-21/h3-4,6-11,13,19,31H,2,5,12H2,1H3,(H,25,26,27,28) |

InChI Key |

KMCNHKMBFGXFMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.